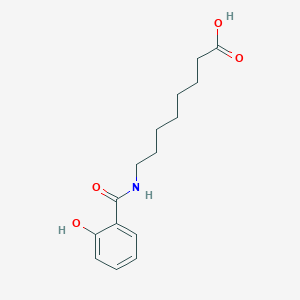
Salcaprozic acid
Cat. No. B065058
Key on ui cas rn:
183990-46-7
M. Wt: 279.33 g/mol
InChI Key: NJEKDCUDSORUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05962710
Procedure details


A 10N sodium hydroxide solution of (4.4 mL, 44.0 mmol, 1.18 eq), 8-aminocaprylic acid (5.93 g, 37.2 mmol, 1.00 eq), sodium bicarbonate (0.88 g, 10.4 mmol, 0.28 eq) and water (5 mL) were added to a 250 mL round bottom flask equipped with a magnetic stir bar and an addition funnel. The white cloudy mixture was treated with a solution of oligosalicylate (5.20 g, 42.9 mmol 1.15 eq) and dioxane (20 mL), added over five minutes. The addition funnel was replaced with a condenser, and the reaction mixture was heated to 90 degrees C. for 3 hours (at which time the reaction was determined to have finished, by HPLC). The clear orange reaction mixture was cooled to 40 degrees C., filtered and acidified to pH=1 with 3% (by vol.) aqueous hydrochloric acid. All of the dioxane and some of the water were stripped (60 degrees C., 50 mm). The solid (which precipitated from solution during stripping) was isolated by filtration while still warm. The light pink solid was recrystallized from 50 mL of 65% ethanol-water. The solid was recovered by filtration and was dried over 18 hours in a 50 degrees C. vacuum oven. The N-(salicyloyl)-8-aminocaprylic acid was isolated as a white solid (5.35 g, 51%).






Name
Yield
51%
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[NH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12].[C:14](=[O:17])(O)[O-].[Na+].O.[O:20]1[CH2:25][CH2:24]OCC1>>[C:14]([NH:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])(=[O:17])[C:7]1[C:25](=[CH:24][CH:4]=[CH:5][CH:6]=1)[OH:20] |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
5.93 g
|
|
Type
|
reactant
|
|
Smiles
|
NCCCCCCCC(=O)O
|
|
Name
|
|
|
Quantity
|
0.88 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a magnetic stir bar and an addition funnel
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added over five minutes
|
|
Duration
|
5 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The addition funnel was replaced with a condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The clear orange reaction mixture was cooled to 40 degrees C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
, filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(60 degrees C., 50 mm)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid (which precipitated from solution during stripping)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was isolated by filtration
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while still warm
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The light pink solid was recrystallized from 50 mL of 65% ethanol-water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was recovered by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was dried over 18 hours in a 50 degrees C
|
|
Duration
|
18 h
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)NCCCCCCCC(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.35 g | |
| YIELD: PERCENTYIELD | 51% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
